molecular formula C23H21N3O3 B6107666 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B6107666
M. Wt: 387.4 g/mol
InChI Key: VJFGEMJJLOFOLS-UHFFFAOYSA-N
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Description

5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxyphenyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Pyridylmethyl Group: This can be done through alkylation reactions.

    Oxidation to Form the Ketone Group: This step might involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the ketone group to form alcohol derivatives.

    Substitution: The phenoxyphenyl and pyridylmethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like halogenating agents (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases or conditions.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-1-(4-phenylphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
  • 5-oxo-1-(4-methoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
  • 5-oxo-1-(4-chlorophenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

Uniqueness

The uniqueness of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFGEMJJLOFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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